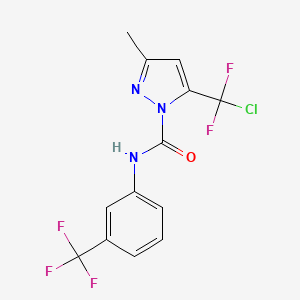

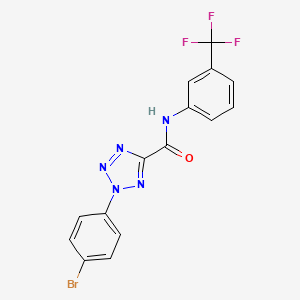

5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

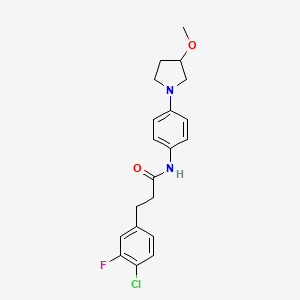

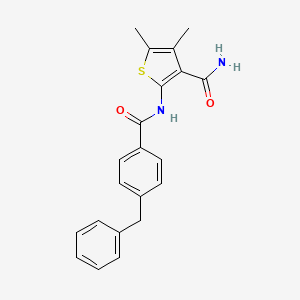

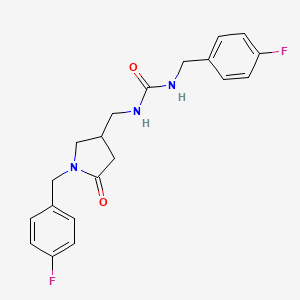

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of chloro and trifluoromethyl groups may bestow this compound with distinctive physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it contains chloro and trifluoromethyl groups attached to the carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrazole ring and trifluoromethyl groups could contribute to its polarity, solubility, and stability .Applications De Recherche Scientifique

1. Inhibitory Activity in Transcription and Cellular Permeability

One significant application of derivatives of the compound is in the inhibition of transcription mediated by transcription factors NF-kappaB and AP-1. Research has focused on improving the potential oral bioavailability of these compounds. Notably, substitutions at specific positions on the compound's pyrimidine ring have been shown to retain activity while improving cellular permeability, essential for the compound's effectiveness in biological systems (Palanki et al., 2000).

2. Glycine Transporter Inhibition

Compounds structurally related to 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These compounds show promise due to their high central nervous system multiparameter optimization scores, indicating a balance of properties beneficial for CNS activity, including glycine transport inhibition (Yamamoto et al., 2016).

3. Antimicrobial Activity

Derivatives of the compound have been synthesized with significant yields and tested for in vitro antibacterial activity against pathogenic bacteria. Structural modifications in these derivatives have been carefully analyzed to ascertain their role in antimicrobial efficacy, showcasing the compound's potential as a template for developing new antimicrobial agents (Idrees et al., 2020).

4. Antifungal and Antimicrobial Potency

Related compounds exhibit moderate to excellent activities against various phytopathogenic fungi, indicating potential applications in agriculture for managing plant diseases. Structure-activity relationship studies and molecular docking have provided insights into the compounds' interaction with biological targets, reinforcing their potential as agricultural bioactive agents (Du et al., 2015).

5. Anticancer Activities

Certain derivatives demonstrate distinct inhibition of cancer cell proliferation, pointing to the potential application of the compound in cancer treatment. The exact mechanisms through which these compounds exert their anticancer effects are subjects of ongoing research, focusing on understanding their interaction with cellular targets and pathways (Liu et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body .

Mode of Action

Similar compounds have been known to interact with their targets, causing changes in the biochemical processes within the body .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to cause various molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

5-[chloro(difluoro)methyl]-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF5N3O/c1-7-5-10(12(14,15)16)22(21-7)11(23)20-9-4-2-3-8(6-9)13(17,18)19/h2-6H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIJXZJUNZTQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)

![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)

![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)

![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)